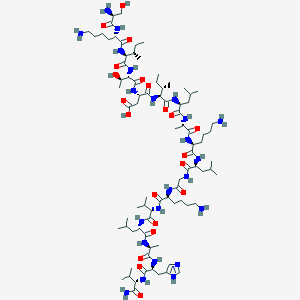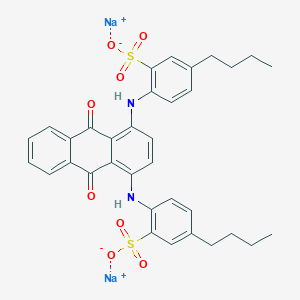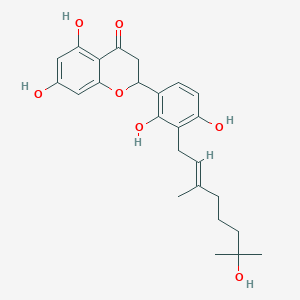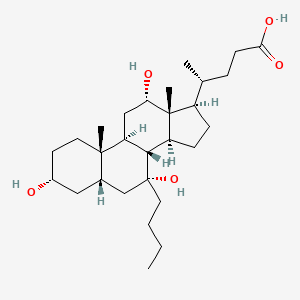
TGR5 agonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TGR5 agonist 3 is a synthetic compound that targets the Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein bile acid receptor 1. TGR5 is a member of the G-protein-coupled receptor family and plays a significant role in regulating energy homeostasis, glucose metabolism, and bile acid homeostasis. This compound has emerged as a promising therapeutic agent for the treatment of metabolic disorders, including type 2 diabetes mellitus, obesity, and non-alcoholic steatohepatitis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TGR5 agonist 3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization One common synthetic route involves the use of 3-phenoxypyrazine-2-carboxamide derivativesThe reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like acetyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
TGR5 agonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate to replace specific substituents on the phenoxypyrazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, and ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
TGR5 agonist 3 has a wide range of scientific research applications, including:
Wirkmechanismus
TGR5 agonist 3 exerts its effects by binding to the TGR5 receptor, which is a G-protein-coupled receptor. Upon activation, TGR5 stimulates the production of cyclic adenosine monophosphate (cAMP) through the activation of Gαs proteins. This leads to the activation of downstream signaling pathways, including protein kinase A, nuclear factor kappa-B, and extracellular signal-regulated kinases. These pathways play crucial roles in regulating glucose metabolism, energy homeostasis, and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6α-ethyl-23(S)-methyl-cholic acid (INT-777): A selective TGR5 agonist with similar biological activity.
4-benzofuranyloxynicotinamide derivatives: A series of compounds with potent TGR5 agonistic activity.
[2-(2,5-dichlorophenoxy)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone: A non-steroidal TGR5 agonist with high efficacy.
Uniqueness
TGR5 agonist 3 is unique due to its specific structural features that confer high selectivity and potency towards the TGR5 receptor. Its ability to modulate multiple signaling pathways makes it a versatile compound for therapeutic applications. Additionally, its synthetic accessibility and potential for structural modifications provide opportunities for the development of new derivatives with improved pharmacological properties .
Eigenschaften
Molekularformel |
C28H48O5 |
|---|---|
Molekulargewicht |
464.7 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7-butyl-3,7,12-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C28H48O5/c1-5-6-12-28(33)16-18-14-19(29)11-13-26(18,3)22-15-23(30)27(4)20(8-9-21(27)25(22)28)17(2)7-10-24(31)32/h17-23,25,29-30,33H,5-16H2,1-4H3,(H,31,32)/t17-,18+,19-,20-,21+,22+,23+,25+,26+,27-,28-/m1/s1 |
InChI-Schlüssel |
WZSOJFRSTCSXOJ-WVAMBBLPSA-N |
Isomerische SMILES |
CCCC[C@]1(C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4([C@H](C3)O)C)[C@H](C)CCC(=O)O)C)O)O |
Kanonische SMILES |
CCCCC1(CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


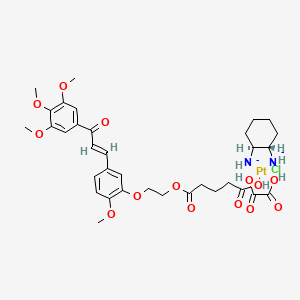
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
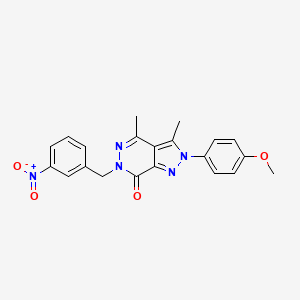

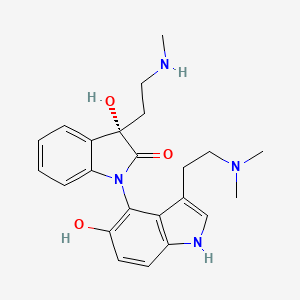
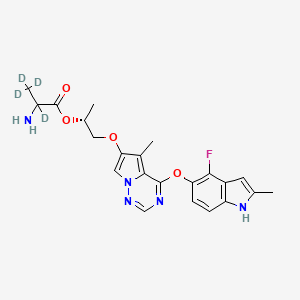
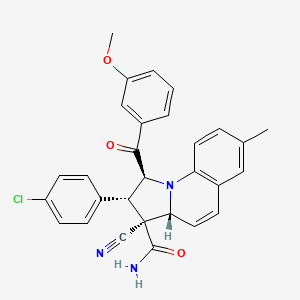
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)
